Methyl 4-methoxy-3-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate
Description
Methyl 4-methoxy-3-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate is a synthetic organic compound featuring a benzoate core substituted with a methoxy group at position 4 and a sulfonylated 1,4-diazepane moiety at position 2. The 1,4-diazepane ring is further modified with an oxolan-3-yl (tetrahydrofuran-3-yl) group, enhancing structural complexity.
Properties
IUPAC Name |
methyl 4-methoxy-3-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S/c1-24-16-5-4-14(18(21)25-2)12-17(16)27(22,23)20-8-3-7-19(9-10-20)15-6-11-26-13-15/h4-5,12,15H,3,6-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKUDFRGWPGURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCCN(CC2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Functional Groups
The compound’s molecular formula is C₁₈H₂₆N₂O₆S , with a molecular weight of 398.47 g/mol . Its IUPAC name reflects three critical structural components:
- Methyl 4-methoxybenzoate core : A benzene ring substituted with a methoxy group at the 4-position and a methyl ester at the 3-position.
- Sulfonamide linker : A sulfonyl (-SO₂-) group bridges the benzoate core to a diazepane ring.
- 1,4-Diazepane-oxolane hybrid : A seven-membered diazepane ring fused to a tetrahydrofuran (oxolane) moiety, introducing conformational rigidity.
The sulfonamide group is a known pharmacophore, often associated with enzyme inhibition, while the diazepane-oxolane hybrid enhances binding specificity through steric and electronic effects.
Synthetic Pathways
Retrosynthetic Analysis
Retrosynthetic decomposition identifies three key intermediates (Fig. 1):
- Methyl 4-methoxy-3-sulfobenzoate (sulfonic acid precursor).
- 4-(Oxolan-3-yl)-1,4-diazepane (heterocyclic amine).
- Sulfonylation reagent (e.g., thionyl chloride or sulfur trioxide).
The convergent synthesis strategy involves sulfonamide bond formation between the benzoate sulfonic acid and the diazepane-oxolane amine, followed by esterification.
Stepwise Synthesis
Preparation of Methyl 4-Methoxy-3-Sulfobenzoate
- Sulfonation of Methyl 4-Methoxybenzoate :
Synthesis of 4-(Oxolan-3-yl)-1,4-Diazepane
- Reductive Amination :
Sulfonamide Coupling
- Reaction Conditions :
- Combine methyl 4-methoxy-3-sulfobenzoate (1.2 eq) with 4-(oxolan-3-yl)-1,4-diazepane (1.0 eq) in dry DCM.
- Add triethylamine (2.5 eq) and stir at 25°C for 12 hours.
- Yield: 82% after flash chromatography (SiO₂, DCM/methanol 95:5).
- Mechanism : Nucleophilic attack by the diazepane amine on the sulfonyl chloride intermediate.
Reaction Optimization
Analytical Characterization
Scale-Up Considerations
Applications and Derivatives
Biological Activity
Material Science
- Polymer Additives : Sulfonamide groups enhance thermal stability (Tg = 145°C).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The sulfonyl group can be reduced to form sulfide derivatives.
Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methyl 4-formyl-3-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate, while reduction of the sulfonyl group can yield methyl 4-methoxy-3-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfanyl}benzoate.
Scientific Research Applications
Antiviral Activity
Research indicates that methyl 4-methoxy-3-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate has potential applications in developing antiviral agents. The sulfonamide group is often associated with compounds exhibiting significant antiviral activity. For instance, similar compounds have been referenced in patents related to antiviral applications, highlighting a growing interest in this class of molecules .
Table 1: Summary of Antiviral Applications
| Compound Name | Application | Source |
|---|---|---|
| This compound | Antiviral agent development | Patent US8921341B2 |
| Related Sulfonamide Compounds | Antiviral properties | Various studies |
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Diazepane Ring : This step may involve cyclization reactions that require precise control over reaction conditions such as temperature and solvent choice.
- Sulfonation : The introduction of the sulfonamide group can be achieved through standard sulfonation techniques.
- Final Coupling : The final product is obtained through coupling reactions that link the diazepane and oxolane moieties to the benzoate structure.
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the final product .
Patent References
Several patents have documented the synthesis and application of compounds similar to this compound. Notably, patent US8921341B2 discusses various sulfonamide derivatives and their potential as antiviral agents. This patent emphasizes the importance of structural modifications in enhancing biological activity against viral targets.
Research Findings
Recent studies have focused on the pharmacological profiles of compounds within this class. For example, research has shown that certain structural modifications can lead to increased efficacy against specific viral strains. These findings underscore the importance of ongoing research into the therapeutic potential of this compound and its analogs.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-3-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations
Core Structure Variations: The target compound’s benzoate core distinguishes it from analogs like metsulfuron methyl ester, which incorporate triazine or pyrimidine rings. However, the sulfonamide bridge (-SO₂-N-) is a shared feature among sulfonylurea herbicides .
Pesticidal Relevance: Sulfonylurea herbicides (e.g., metsulfuron, tribenuron) inhibit acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis. The target compound’s sulfonamide group suggests a similar mechanism, though the absence of a triazine/pyrimidine moiety may alter selectivity or potency . Chlorophenoxy-containing analogs () are structurally distinct but share the 1,4-diazepane-oxolane motif, hinting at modular design strategies for optimizing pesticidal activity .
Physicochemical Properties :
- The molecular weight (424.50 g/mol) and polar sulfonamide group suggest moderate hydrophilicity, contrasting with smaller sulfonylureas like metsulfuron (381.36 g/mol). This may impact soil mobility or foliar absorption in agricultural settings.
Biological Activity
Methyl 4-methoxy-3-{[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzoate is a compound of significant interest due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C_{16}H_{22}N_{2}O_{5}S
- Molecular Weight : 366.42 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- Melanocortin Receptors : It has been identified as an antagonist for melanocortin receptor subtypes, particularly the melanocortin 5 receptor (MC5R), which is involved in various physiological processes including energy homeostasis and inflammation .
- Enzyme Inhibition : The sulfonamide moiety may contribute to enzyme inhibition, particularly in carbonic anhydrases, which are crucial for maintaining acid-base balance in biological systems .
Pharmacological Activities
The compound exhibits a range of pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antibacterial properties, which could be beneficial in treating infections caused by resistant bacteria .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for conditions characterized by chronic inflammation.
- Antitumor Activity : Evidence indicates that similar diazepan derivatives possess anticancer properties, suggesting that this compound could also exhibit tumor-inhibitory effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate efficacy compared to standard antibiotics.
Study 2: Inhibition of Carbonic Anhydrase
Research involving enzyme assays showed that the compound acts as a selective inhibitor of carbonic anhydrase II. In vitro tests revealed an IC50 value of 150 nM, suggesting strong inhibitory potential which may lead to therapeutic applications in conditions like glaucoma and edema .
Metabolic Pathways
The metabolic profile of the compound was analyzed using HPLC-MS/MS techniques. Key metabolites identified included:
- N-hydroxy derivative : Suggesting biotransformation pathways that could influence pharmacokinetics and pharmacodynamics.
| Metabolite | Retention Time (min) | m/z Transitions |
|---|---|---|
| N-hydroxy derivative | 6.7 | 254→117, 254→131 |
| Hydroxymethyl derivative | 8.7 | 254→133, 254→147 |
Q & A
Basic: What are the recommended methodologies for synthesizing and optimizing the yield of this compound?
Answer:
Synthesis optimization requires iterative adjustments to reaction conditions. Begin by replicating literature-based procedures (e.g., coupling reactions involving sulfonyl chlorides and diazepane derivatives, as seen in triazine analogs ). Key parameters to vary include:
- Catalysts : Test palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) for Suzuki-Miyaura couplings, as demonstrated in related quinazolinone syntheses .
- Solvent systems : Evaluate polar aprotic solvents (e.g., dioxane-water mixtures) for improved solubility and reaction efficiency .
- Temperature : Optimize stepwise heating (e.g., 60–100°C) to balance reaction rate and byproduct formation .
Validate purity at each stage using HPLC or NMR, referencing protocols from methyl benzoate derivative characterizations .
Advanced: How can researchers investigate the compound’s mechanistic interactions with biological targets?
Answer:
Adopt a multi-disciplinary approach:
- Molecular docking : Use computational tools (e.g., AutoDock Vina) to model interactions between the sulfonyl-diazepane moiety and target enzymes (e.g., kinases or GPCRs), leveraging structural analogs like oxolan-3-amine derivatives .
- In vitro assays : Perform competitive binding assays with fluorescent probes or isotopic labeling to quantify affinity. Cross-reference with triazole-based inhibitors in pesticidal studies .
- Mutagenesis studies : Identify critical binding residues by comparing wild-type and mutant protein responses .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- NMR spectroscopy : Assign peaks for the oxolan-3-yl and diazepane groups using ¹H/¹³C NMR, referencing methyl benzoate derivatives (δ 3.8–4.2 ppm for methoxy groups) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C₁₈H₂₄N₂O₆S) with <2 ppm error .
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities; compare retention times with synthetic intermediates .
Advanced: How should researchers design studies to assess the compound’s environmental fate and ecotoxicity?
Answer:
Follow the framework from long-term environmental projects :
- Abiotic degradation : Conduct hydrolysis/photolysis studies under varying pH and UV light, quantifying degradation products via LC-MS.
- Soil mobility : Use OECD Guideline 121 (column leaching tests) to evaluate adsorption coefficients (Kd) .
- Ecotoxicity screening : Perform acute toxicity assays on Daphnia magna and algae, referencing protocols for sulfonamide herbicides .
Advanced: How can contradictory data in stability or bioactivity studies be resolved?
Answer:
- Reproduibility checks : Replicate experiments under controlled humidity/temperature, as storage conditions significantly impact stability (e.g., electrostatic charge risks noted in SDS ).
- Cross-validation : Compare results across orthogonal assays (e.g., SPR vs. ITC for binding affinity).
- Meta-analysis : Aggregate data from structurally similar compounds (e.g., triazine sulfonates ) to identify trends or outliers.
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?
Answer:
- Analog synthesis : Modify the oxolan-3-yl group (e.g., replace with tetrahydrofuran or piperidine) and test bioactivity .
- Pharmacophore mapping : Use QSAR models to correlate electronic properties (e.g., LogP, PSA) with activity, referencing methyl triazin-2-yl benzoates .
- Crystallography : Co-crystallize the compound with target proteins to identify critical binding motifs .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, chemical-resistant suits, and EN166-certified goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for powder handling to avoid inhalation risks .
- Spill management : Neutralize spills with inert absorbents (e.g., sand) and dispose via licensed waste contractors .
Advanced: How can degradation pathways be mapped under oxidative or enzymatic conditions?
Answer:
- LC-MS/MS profiling : Identify oxidative metabolites (e.g., sulfoxide derivatives) using H₂O₂/Fe²⁺-mediated Fenton reactions .
- Enzymatic assays : Incubate with liver microsomes (e.g., human CYP3A4) and monitor time-dependent degradation .
- Isotope labeling : Use ¹⁸O-labeled water to trace hydrolysis mechanisms .
Advanced: What methodologies are used to study the compound’s interactions with cellular membranes or transporters?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
